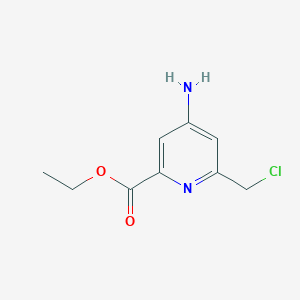

Ethyl 4-amino-6-(chloromethyl)picolinate

Description

Ethyl 4-amino-6-(chloromethyl)picolinate (CAS 2146095-22-7) is a substituted picolinate ester with a chloromethyl group at position 6, an amino group at position 4, and an ethyl ester moiety at position 2 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands for metal coordination complexes and pharmaceutical precursors. Its reactive chloromethyl group enables alkylation reactions, while the amino and ester functionalities contribute to its utility in constructing nitrogen-containing heterocycles . Structurally, the compound is distinct due to the combination of electron-donating (amino) and electron-withdrawing (chloromethyl, ester) groups, which influence its reactivity and applications .

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 4-amino-6-(chloromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(11)3-7(5-10)12-8/h3-4H,2,5H2,1H3,(H2,11,12) |

InChI Key |

HQWGIAKLCKBMQN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)CCl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(chloromethyl)picolinate typically involves the chloromethylation of ethyl 4-amino-6-hydroxymethylpicolinate. This reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-(chloromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The nitro derivatives can be reduced back to amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group from nitro derivatives.

Scientific Research Applications

Ethyl 4-amino-6-(chloromethyl)picolinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-(chloromethyl)picolinate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Ethyl 4-amino-6-(chloromethyl)picolinate belongs to a broader class of substituted picolinates. Below is a comparative analysis of key analogues:

Table 1: Comparison of this compound with Similar Compounds

*Similarity scores (0–1 scale) are based on structural alignment algorithms .

Biological Activity

Ethyl 4-amino-6-(chloromethyl)picolinate is a synthetic compound belonging to the class of picolinate derivatives. Its unique molecular structure, which includes an ethyl ester group, an amino group at the 4-position, and a chloromethyl group at the 6-position of the picolinate ring, contributes to its significant biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.67 g/mol. Its structural features include:

- Ethyl Group : Enhances lipophilicity.

- Amino Group : Increases reactivity and potential for hydrogen bonding.

- Chloromethyl Group : Acts as an electrophile, allowing for covalent interactions with nucleophiles in biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. This property is particularly useful in studying enzyme mechanisms and developing inhibitors.

- Interaction with Auxin Signaling Pathways : The compound has been identified as a potential herbicide by interacting with auxin-signaling F-box protein 5 (AFB5). This interaction can inhibit or modify enzymatic activities related to plant growth and development.

- Biochemical Probing : It serves as a biochemical probe in enzyme studies, allowing researchers to explore various biochemical pathways influenced by its interactions with specific molecular targets.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the structure of this compound can significantly influence its biological activity. For instance, substituting different groups at the 4 or 6 positions can alter potency and selectivity against various targets. A comparative analysis of similar compounds is shown in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-(chloromethyl)picolinate | Chloromethyl group at the 6-position; lacks amino group | Different reactivity due to substitution |

| Ethyl 4-amino-6-(hydroxymethyl)picolinate | Hydroxymethyl instead of chloromethyl | Varies in chemical behavior |

| Ethyl 4-amino-2-methylpyridine | Amino group at the 4-position; methyl substitution | Different biological activity |

| Ethyl picolinate | Basic structure without amino or chloromethyl substitutions | Baseline for comparison |

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Medicinal Chemistry Applications : Research has indicated its potential as a starting point for drug discovery due to its ability to influence various biochemical pathways .

- Agricultural Applications : The compound's herbicidal properties have been investigated, showing effectiveness in inhibiting plant growth through auxin signaling modulation.

- Pharmacological Profiling : Studies have demonstrated that derivatives of this compound can exhibit enhanced potency against specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.